molecular formula C7H6N4O2 B2360358 6-Methoxypyridine-3-carbonyl azide CAS No. 2305252-29-1

6-Methoxypyridine-3-carbonyl azide

Cat. No.: B2360358
CAS No.: 2305252-29-1
M. Wt: 178.151
InChI Key: RPGSWCOJOTXRAN-UHFFFAOYSA-N
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Description

6-Methoxypyridine-3-carbonyl azide: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 6th position and a carbonyl azide group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-3-carbonyl azide typically involves the reaction of 6-methoxypyridine-3-carboxylic acid with a suitable azide source, such as sodium azide, under specific reaction conditions. The process may include steps such as activation of the carboxylic acid group to form an intermediate acyl chloride, followed by nucleophilic substitution with the azide ion to yield the desired carbonyl azide .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridine-3-carbonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted pyridine derivatives.

    Reduction: 6-Methoxypyridine-3-amine.

    Cycloaddition: 1,2,3-triazole derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-3-carbonyl azide involves its reactivity as an azide compound. The azide group can participate in various chemical transformations, such as nucleophilic substitution and cycloaddition reactions, which are essential for its applications in synthesis and research . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

6-methoxypyridine-3-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-6-3-2-5(4-9-6)7(12)10-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGSWCOJOTXRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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